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Compound of Interest

Compound Name: Egfr-IN-118

Cat. No.: B15610741 Get Quote

To our valued researchers, scientists, and drug development professionals,

This guide is intended to provide a comprehensive overview of the chemical structure,

properties, and biological activity of the epidermal growth factor receptor (EGFR) inhibitor,

Egfr-IN-118. However, a thorough search of publicly available scientific databases and

literature has revealed no specific molecule designated as "Egfr-IN-118."

It is possible that "Egfr-IN-118" may be an internal compound name not yet disclosed in public

forums, a novel agent pending publication, or a misnomer for another known EGFR inhibitor.

While we cannot provide specific data for a compound that is not publicly documented, we

have compiled a detailed guide on a well-characterized, potent, and clinically relevant EGFR

inhibitor, Osimertinib (AZD9291), as an illustrative example. Osimertinib is a third-generation,

irreversible EGFR tyrosine kinase inhibitor (TKI) that selectively targets both EGFR TKI-

sensitizing and T790M resistance mutations.

We believe this comprehensive guide on a representative EGFR inhibitor will serve as a

valuable resource for your research and development endeavors.

Osimertinib: Chemical Structure and Properties
Osimertinib is a potent and selective inhibitor of mutant forms of EGFR. Its chemical and

physical properties are summarized in the table below.
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Property Value

IUPAC Name

N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-

(1-methyl-1H-indol-3-yl)pyrimidin-2-

yl]amino}phenyl)prop-2-enamide

Chemical Formula C₂₈H₃₃N₇O₂

Molecular Weight 499.61 g/mol

CAS Number 1421373-65-0

Appearance White to off-white solid

Solubility Soluble in DMSO, sparingly soluble in ethanol

Melting Point 138-140 °C

Mechanism of Action
Irreversible covalent inhibitor of mutant EGFR

(L858R, del19, T790M)

EGFR Signaling Pathway and Inhibition by
Osimertinib
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial

role in regulating cell growth, proliferation, and survival. Upon binding of its ligands, such as

EGF, the receptor dimerizes and autophosphorylates its tyrosine kinase domain, initiating a

cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and

PI3K-AKT-mTOR pathways. In many cancers, mutations in the EGFR gene lead to its

constitutive activation, driving uncontrolled cell proliferation.

Osimertinib is designed to specifically target these mutant forms of EGFR. It forms a covalent

bond with a cysteine residue (Cys797) in the ATP-binding site of the kinase domain, leading to

irreversible inhibition of its activity. This targeted approach spares the wild-type EGFR, thereby

reducing some of the toxicities associated with earlier generations of EGFR inhibitors.
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Figure 1: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.
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Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for key experiments used to characterize EGFR inhibitors like

Osimertinib.

Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory activity of the compound against EGFR kinase

activity.

Methodology:

Reagents: Recombinant human EGFR (wild-type and mutant forms), ATP, a suitable peptide

substrate (e.g., Poly(Glu, Tyr) 4:1), and the test compound (Osimertinib).

Procedure: a. The kinase reaction is performed in a 96-well plate. b. The test compound is

serially diluted in DMSO and added to the wells. c. Recombinant EGFR enzyme is added to

each well. d. The kinase reaction is initiated by the addition of a mixture of ATP and the

peptide substrate. e. The plate is incubated at room temperature for a specified time (e.g., 60

minutes). f. The reaction is stopped, and the amount of phosphorylated substrate is

quantified using a suitable detection method, such as ELISA with an anti-phosphotyrosine

antibody or a luminescence-based ATP detection assay (e.g., Kinase-Glo®).

Data Analysis: The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the

kinase activity) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay (Cell-Based Assay)
Objective: To assess the effect of the compound on the proliferation of cancer cells harboring

specific EGFR mutations.

Methodology:

Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines with known EGFR

mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R and T790M mutations).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15610741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure: a. Cells are seeded in 96-well plates and allowed to attach overnight. b. The cells

are treated with serial dilutions of the test compound (Osimertinib). c. The plates are

incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator. d.

Cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based

assay like CellTiter-Blue®.

Data Analysis: The GI₅₀ value (the concentration of inhibitor required to inhibit 50% of cell

growth) is determined from the dose-response curve.

Western Blotting
Objective: To evaluate the effect of the compound on the phosphorylation of EGFR and its

downstream signaling proteins.

Methodology:

Procedure: a. EGFR-mutant cells are treated with the test compound (Osimertinib) for a

specific duration. b. The cells are lysed, and the protein concentration of the lysates is

determined. c. Equal amounts of protein are separated by SDS-PAGE and transferred to a

PVDF membrane. d. The membrane is blocked and then incubated with primary antibodies

against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total

ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin or

GAPDH). e. The membrane is then incubated with appropriate HRP-conjugated secondary

antibodies. f. The protein bands are visualized using an enhanced chemiluminescence (ECL)

detection system.

Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is

quantified and normalized to the total protein and loading control to determine the extent of

pathway inhibition.

Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel

EGFR inhibitor.
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Figure 2: A representative experimental workflow for the preclinical development of an EGFR

inhibitor.

Conclusion
While information on "Egfr-IN-118" is not currently available in the public domain, the field of

EGFR-targeted therapies is rich with well-characterized inhibitors. The information and

protocols provided for Osimertinib in this guide are intended to serve as a valuable blueprint for

researchers in the field of drug discovery and development. We encourage researchers who

may have information on "Egfr-IN-118" to share their findings with the scientific community to

foster collaboration and accelerate the development of novel cancer therapeutics.

Should you have a different designated name for the compound of interest, we would be

pleased to conduct a new search and provide a tailored technical guide.

To cite this document: BenchChem. [An In-Depth Technical Guide on Egfr-IN-118: Chemical
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15610741#egfr-in-118-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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